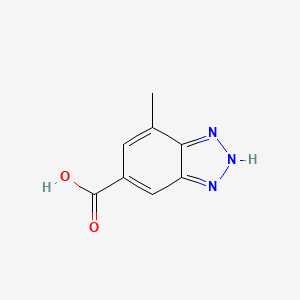

7-Methyl-2H-benzotriazole-5-carboxylic acid

Vue d'ensemble

Description

7-Methyl-2H-benzotriazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a benzene ring fused with a triazole ring, with a carboxylic acid group at the 5-position and a methyl group at the 7-position. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7-methyl-1H-benzotriazole with a suitable carboxylating agent. The reaction conditions often include the use of a base and a solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methyl-2H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols .

Applications De Recherche Scientifique

Corrosion Inhibition

Corrosion Inhibition Mechanism

Benzotriazole compounds are widely recognized for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. The mechanism involves the formation of a protective passive layer that consists of a complex between the metal surface and the benzotriazole compound. This layer is insoluble in both aqueous and many organic solutions, significantly enhancing corrosion resistance.

Case Study: Heritage Conservation

A notable application of 7-Methyl-2H-benzotriazole-5-carboxylic acid is in the conservation of heritage metals. For instance, studies have shown that benzotriazole derivatives can effectively treat bronze disease, a form of corrosion affecting bronze artifacts. The compound's ability to form stable complexes with copper ions aids in preserving historical artifacts while preventing further degradation .

Drug Development

Biological Activity and Drug Design

Benzotriazole derivatives, including this compound, exhibit significant biological activities that make them valuable in pharmaceutical research. These compounds have been studied for their potential as drug precursors and agonists for various receptors.

Research Findings: RXR Agonism

Research indicates that this compound acts as a partial agonist for the retinoid X receptor (RXR). A study by Ohsawa et al. explored this activity, suggesting that derivatives of benzotriazole could lead to the development of more potent RXR agonists, which are involved in numerous cellular processes. This property highlights its potential utility in drug design aimed at modulating RXR-related pathways.

Coordination Chemistry

Role as a Bifunctional Ligand

In coordination chemistry, this compound serves as a bifunctional ligand capable of forming complexes with transition metals. This property is crucial for synthesizing new coordination polymers and materials with tailored properties.

Synthesis of Coordination Assemblies

For instance, it has been utilized in the solvent-induced synthesis of diverse dimensional coordination assemblies involving cupric ions. Such assemblies have shown promise in various applications ranging from catalysis to material science . The ability to manipulate the dimensionality and functionality of these complexes opens avenues for innovative applications in nanotechnology and materials engineering.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 7-Methyl-2H-benzotriazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Benzotriazole: A parent compound with similar structural features but without the methyl and carboxylic acid groups.

1H-Benzotriazole-5-carboxylic acid: Similar structure but lacks the methyl group at the 7-position.

2H-Benzotriazole-5-carboxylic acid: Another isomer with a different arrangement of nitrogen atoms in the triazole ring.

Uniqueness: 7-Methyl-2H-benzotriazole-5-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which confer distinct chemical and biological properties.

Activité Biologique

7-Methyl-2H-benzotriazole-5-carboxylic acid (MBTCA) is a heterocyclic compound belonging to the benzotriazole family. It features a benzene ring fused with a triazole ring, characterized by a carboxylic acid group at the 5-position and a methyl group at the 7-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MBTCA is , and it possesses unique chemical properties due to its structural components. The presence of both the methyl and carboxylic acid groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 165.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of MBTCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate protein functions through:

- Binding to Active Sites : MBTCA can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

- Signaling Pathways : It may activate or inhibit signaling cascades that lead to various biological responses, such as apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that MBTCA exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for MBTCA against these pathogens are comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Properties

MBTCA has been studied for its anticancer effects, particularly in melanoma cells. In vitro studies revealed that MBTCA induces apoptosis in A375 melanoma cells by:

- Reducing Cell Viability : At concentrations as low as 25 µM, MBTCA significantly decreased cell viability.

- Modulating Gene Expression : It was found to upregulate pro-apoptotic genes such as Bax while downregulating anti-apoptotic genes like Bcl-2 .

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including MBTCA. The results indicated that MBTCA had effective antibacterial properties against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5 to 25 µg/mL against resistant strains .

Study on Anticancer Activity

In a separate investigation focusing on melanoma treatment, MBTCA was tested for its cytotoxic effects on human keratinocytes and melanoma cells. The findings confirmed that while MBTCA reduced the viability of cancer cells significantly, it exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic index for cancer treatment .

Comparative Analysis with Related Compounds

MBTCA shares structural similarities with other benzotriazole derivatives but possesses distinct biological properties due to the presence of the methyl group and carboxylic acid. This uniqueness allows for enhanced interaction with biological targets compared to simpler benzotriazole compounds.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Significant |

| Benzotriazole | Moderate | Low |

| 1H-Benzotriazole-5-carboxylic acid | Low | Moderate |

Propriétés

IUPAC Name |

7-methyl-2H-benzotriazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTFBEJXTQCZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNN=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-77-9 | |

| Record name | 7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.